molecular formula C17H18O2 B15165768 3-Hydroxy-1,4-diphenylpentan-1-one CAS No. 259825-69-9

3-Hydroxy-1,4-diphenylpentan-1-one

Cat. No.: B15165768
CAS No.: 259825-69-9
M. Wt: 254.32 g/mol
InChI Key: PMGJOPWECLIMHG-UHFFFAOYSA-N
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Description

3-Hydroxy-1,4-diphenylpentan-1-one is a chiral β-hydroxy ketone compound of interest in organic and medicinal chemistry research. This structure features two aromatic rings and a stereocenter, making it a valuable intermediate for the synthesis of more complex molecules. Its molecular framework is often explored in the development of pharmaceuticals and novel organic materials. Related compounds, such as 3-Hydroxy-1,5-diphenylpentan-1-one (CAS 60669-64-9), share this utility as intermediates in chemical synthesis . The β-hydroxy ketone moiety is a common precursor in various organic reactions. Similar structures are frequently employed in the synthesis of natural products and other biologically active compounds, serving as a key scaffold for constructing molecules with potential therapeutic value . As a chiral synthon, it can be used to induce stereoselectivity in subsequent chemical transformations. The product is provided for research and development purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

259825-69-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-hydroxy-1,4-diphenylpentan-1-one

InChI

InChI=1S/C17H18O2/c1-13(14-8-4-2-5-9-14)16(18)12-17(19)15-10-6-3-7-11-15/h2-11,13,16,18H,12H2,1H3

InChI Key

PMGJOPWECLIMHG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Strategic Importance of β Hydroxy Ketones in Stereoselective Synthesis

The β-hydroxy ketone motif is a cornerstone in organic synthesis, primarily due to its versatility as a synthetic intermediate. The presence of two adjacent functional groups, a ketone and a hydroxyl group, allows for a multitude of chemical transformations.

One of the most powerful methods for constructing β-hydroxy ketones is the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction. wikipedia.orgmagritek.com This reaction combines two carbonyl compounds to form a new β-hydroxy carbonyl product. wikipedia.org The stereochemical outcome of the aldol reaction can be controlled with high precision, making it a vital tool in the synthesis of complex molecules with specific three-dimensional arrangements. youtube.com

The development of diastereoselective and enantioselective aldol reactions has been a major focus in organic chemistry. youtube.com These methods allow for the creation of stereogenic centers, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net The hydroxyl group in a β-hydroxy ketone can direct subsequent reactions, such as reductions, to create new stereocenters with high selectivity. youtube.com For instance, hydroxyl-directed reductions of the ketone can lead to the formation of 1,3-diols with specific stereochemistry. youtube.com

The β-hydroxy ketone functionality can be further manipulated. The hydroxyl group can be protected, oxidized, or replaced, while the ketone can undergo reactions such as reduction, olefination, or conversion to other functional groups. This versatility makes β-hydroxy ketones valuable precursors to a wide range of other important molecular structures.

Contextual Overview of Diarylpentanone Architectures in Chemical Research

The diarylpentanone scaffold, to which 3-Hydroxy-1,4-diphenylpentan-1-one belongs, is a significant area of investigation, largely inspired by naturally occurring diarylheptanoids like curcumin. nih.gov Diarylpentanoids, which are two-carbon shorter analogs of diarylheptanoids, have demonstrated a wide spectrum of biological activities. nih.govnih.govmdpi.com

Research into synthetic diarylpentanoid derivatives has revealed their potential as:

Anticancer agents: Many diarylpentanoids exhibit cytotoxic activity against various cancer cell lines. nih.gov

Anti-inflammatory agents: Some have been shown to inhibit nitric oxide production, a key mediator in inflammation.

Antimicrobial agents: Certain diarylpentanoids have shown activity against both bacterial and fungal strains. mdpi.com

Antioxidant agents: The phenolic nature of many diarylpentanoids contributes to their ability to scavenge free radicals. nih.gov

The general structure of these bioactive diarylpentanoids often features an α,β-unsaturated ketone system. While this compound is a saturated β-hydroxy ketone, its diarylpentanone backbone suggests that it could serve as a precursor to or a modified version of these biologically active compounds. The introduction of a hydroxyl group and the saturation of the carbon chain could influence the molecule's conformational flexibility and its interaction with biological targets, potentially leading to novel pharmacological profiles.

Biological Activities of Diarylpentanoid Derivatives
ActivityDescriptionExample from Research
AnticancerExhibits cytotoxicity against cancer cells.Some novel 1,5-diaryl-1-penten-3-one compounds showed remarkable cytotoxic action against MCF-7 breast cancer cells. nih.gov
Anti-inflammatoryInhibits inflammatory mediators like nitric oxide.A 5-methylthiophenyl-bearing analogue displayed promising NO-inhibitory activity. nih.gov
AntimicrobialActive against bacteria and fungi.A library of symmetric diarylpentanoids was investigated for their potential as antimicrobial agents. mdpi.com
AntioxidantScavenges free radicals.A series of diarylpentanoids were evaluated for their in vitro DPPH scavenger activity. nih.gov

Elucidation of Reaction Mechanisms in 3 Hydroxy 1,4 Diphenylpentan 1 One Chemistry

Mechanistic Pathways of β-Hydroxy Ketone Thermal Decomposition

The thermal decomposition of β-hydroxy ketones, such as 3-hydroxy-1,4-diphenylpentan-1-one, is a process of significant interest in organic chemistry. acs.org This decomposition can proceed through several mechanistic pathways, primarily involving unimolecular elimination and retro-aldol reactions. acs.orgacs.org

Unimolecular Elimination and Retro-Aldol Process Kinetics

The thermal degradation of β-hydroxy ketones often involves a competition between two primary pathways: a retro-aldol reaction and a unimolecular elimination (dehydration). acs.orgnih.gov The retro-aldol reaction is essentially the reverse of the aldol (B89426) condensation, leading to the cleavage of a carbon-carbon bond to form an aldehyde and a ketone. researchgate.netlibretexts.orgwikipedia.org Aldol reactions are characterized by the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. libretexts.orgwikipedia.orgncert.nic.in The reverse process, the retro-aldol reaction, is also a fundamental transformation. researchgate.netwikipedia.org

The kinetics of these decomposition pathways are influenced by the structure of the β-hydroxy ketone. For instance, the presence of α-hydrogens is a prerequisite for the aldol reaction to occur, and consequently, for the retro-aldol pathway to be a viable decomposition route. libretexts.orgncert.nic.in The rates of both the forward aldol addition and the reverse retro-aldol reaction can be influenced by factors such as substrate concentration and the presence of catalysts. researchgate.net

Deuterium isotope effect studies on the thermolysis of β-hydroxy ketones and esters have been instrumental in elucidating the mechanisms of these reactions. acs.org These studies help to determine the extent of bond breaking in the rate-determining step of the reaction.

Transition State Geometries and Synchronicity Analysis

Computational studies have provided significant insights into the transition state geometries of the thermal decomposition of β-hydroxy ketones. acs.org For the unimolecular elimination reaction, a cyclic transition state is often proposed. Theoretical modeling of the retro-aldol reaction of β-hydroxy compounds also points to specific transition state structures. acs.org

The synchronicity of the bond-breaking and bond-forming processes in the transition state is a key aspect of these analyses. Understanding whether the reaction proceeds through a concerted (synchronous) or a stepwise (asynchronous) mechanism is crucial for a complete mechanistic picture.

Solvent Effects on Thermolytic Pathways

The solvent can have a significant impact on the course of the thermal decomposition of β-hydroxy ketones. nih.govcdnsciencepub.com The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby altering the relative rates of competing reaction pathways. cdnsciencepub.comacs.org For instance, in more polar solvents, pathways involving polar or ionic intermediates may be favored.

Experimental and computational studies on the thermolysis of β-hydroxy ketones in both the gas phase and in solution (e.g., in m-xylene) have highlighted the role of the solvent in dictating the reaction mechanism. acs.org The choice of solvent can affect the reaction kinetics and the distribution of products. nih.govacs.org

Catalytic Reaction Mechanism Studies

Catalysis is central to the synthesis of complex organic molecules. In the context of this compound, a β-hydroxy ketone, the most relevant catalytic reactions are those that form the carbon-carbon bond between the C3 and C4 positions, typically through an aldol-type reaction.

The distinction between concerted and stepwise mechanisms is a cornerstone of mechanistic organic chemistry. A concerted reaction proceeds in a single step where all bond-breaking and bond-forming events occur simultaneously through a single transition state. In contrast, a stepwise reaction involves one or more intermediates, with separate transition states for each step.

While often discussed in the context of pericyclic reactions like the Diels-Alder cycloaddition, the principles apply to many organic transformations. nih.govmdpi.com Theoretical and computational studies, for instance on dehydro-Diels-Alder reactions, show that while a concerted pathway is often energetically favored, a stepwise mechanism involving a diradical intermediate can become competitive, particularly when product strain is significant or the electronic properties of the reactants are altered. nih.govresearchgate.net In some cases, the potential energy surface can be flat, with only a minor energy difference between the two pathways, suggesting that both mechanisms can compete. nih.govresearchgate.net

For the formation of this compound via an aldol addition, the reaction is almost universally considered to be a stepwise process . The mechanism does not involve a single, cyclic transition state where the new C-C bond and the O-H bond form simultaneously. Instead, it proceeds through a distinct, charged intermediate, as detailed in the following section. The postulation of a stepwise mechanism is supported by the direct observation and isolation of intermediates in related reactions and the foundational principles of carbonyl chemistry, which involve the formation of enolates followed by nucleophilic attack.

The classic and most direct synthesis of β-hydroxy ketones like this compound is the aldol addition. This reaction is a prime example of a stepwise mechanism involving enolate intermediates. libretexts.org

The mechanism proceeds in three key steps:

Enolate Formation: A base removes an acidic α-hydrogen from a ketone precursor. For the synthesis of this compound, a logical precursor would be a derivative of acetophenone (B1666503). The removal of the proton from the carbon adjacent to the carbonyl group (the α-carbon) creates a resonance-stabilized enolate anion. chegg.comkhanacademy.org This enolate is a potent carbon nucleophile. libretexts.org

Nucleophilic Addition: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of an aldehyde, in this case, 2-phenylpropanal. This attack forms a new carbon-carbon bond (the C3-C4 bond in the final product) and generates an alkoxide intermediate. libretexts.orgchegg.com

Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the base used in the first step or by a subsequent workup step, to yield the final β-hydroxy ketone product, this compound. libretexts.org

The entire process is a nucleophilic addition to the aldehyde, driven by the nucleophilicity of the enolate. libretexts.org The reaction can also be seen as a type of 1,2-addition to the carbonyl group.

The formation of the carbon skeleton in diarylpentanones is fundamentally about the creation of new carbon-carbon bonds. rsc.org In the context of this compound synthesized via an aldol reaction, the critical C-C bond formation occurs during the nucleophilic addition of the enolate to the aldehyde carbonyl. libretexts.orglibretexts.org

This specific bond formation is the linchpin of the synthesis, connecting the two aryl-containing fragments. While other methods exist for forming C-C bonds, such as Friedel-Crafts reactions (alkylation and acylation) or radical cyclizations, the aldol addition provides the most direct and atom-economical route to the β-hydroxy ketone structure. libretexts.orgyoutube.com The mechanism relies on the inherent polarity of the carbonyl group, which renders its carbon atom electrophilic, and the ability to transform a typically non-nucleophilic C-H bond into a nucleophilic enolate anion using a base.

While the primary synthesis of this compound involves C-C bond formation, redox mechanisms are relevant for subsequent transformations or alternative biocatalytic routes. The ketone functional group in the molecule can be reduced to a secondary alcohol, a reaction that proceeds via a hydride transfer mechanism .

In a laboratory setting, this is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). The mechanism involves the transfer of a hydride ion (:H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to give the diol product.

In biocatalysis, such redox reactions are often carried out by oxidoreductase enzymes, such as alcohol dehydrogenases, which use cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphorylated version (NADPH) as the source of the hydride. nih.gov Although specific enzymatic routes for this exact compound are not widely documented, the general mechanism would involve the enzyme binding both the substrate (the ketone) and the cofactor (e.g., NADH). The enzyme would then facilitate the stereospecific transfer of a hydride from the cofactor to one face of the carbonyl, leading to a chiral alcohol. Such biocatalytic reductions are highly valued for their exceptional stereoselectivity. nih.gov

Chemo-, Regio- and Stereoselectivity Mechanisms

Controlling selectivity is paramount in synthesizing a molecule with multiple functional groups and stereocenters like this compound.

Chemoselectivity: In a mixed or crossed aldol reaction between two different carbonyl compounds, chemoselectivity becomes a major challenge. To synthesize the target molecule efficiently, one carbonyl compound (the ketone) must act as the enolate source and the other (the aldehyde) must act as the electrophile, minimizing self-condensation of either partner. This is typically achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) to pre-form the enolate of the ketone quantitatively before the aldehyde is introduced. Aldehydes are generally more reactive electrophiles than ketones and lack easily removable α-protons in some cases, which also helps direct the reaction.

Regioselectivity: If an unsymmetrical ketone is used as a precursor, the base can abstract a proton from either of the two different α-carbons. The choice of base and reaction conditions determines which regioisomeric enolate is formed.

Kinetic Enolate: Formed faster by using a strong, hindered base (like LDA) at low temperatures. It results from the removal of the less sterically hindered α-proton.

Thermodynamic Enolate: The more stable, more substituted enolate, is favored under conditions that allow for equilibrium (e.g., a weaker base like sodium ethoxide at higher temperatures). Control over regioselectivity is crucial for ensuring the correct carbon backbone is assembled.

Stereoselectivity: The aldol addition to form this compound creates two new stereocenters at C3 and C4. This means that two pairs of enantiomers, or two diastereomers (syn and anti), can be formed. The stereochemical outcome can often be predicted and controlled by the geometry of the enolate (E or Z). The Zimmerman-Traxler model is a widely accepted model that explains this stereocontrol. It postulates a six-membered, chair-like transition state involving the metal cation of the enolate.

The relative orientation of the substituents on the enolate and the aldehyde in this transition state determines the diastereoselectivity of the product.

Enolate GeometryAldehyde Substituent (R') PositionPredicted Product Diastereomer
(Z)-Enolate Equatorialsyn
(E)-Enolate Equatorialanti

By carefully selecting the base and solvent system used for enolate formation, one can favor the formation of either the (E)- or (Z)-enolate, thus controlling the diastereomeric ratio of the final product. For example, using dicyclohexylboron chloride often leads to (Z)-enolates, which then yield syn aldol products.

Stereochemical Control and Absolute Configuration in 3 Hydroxy 1,4 Diphenylpentan 1 One Synthesis

Diastereoselective Synthesis of β-Hydroxy Ketones

The diastereoselective synthesis of β-hydroxy ketones, such as 3-hydroxy-1,4-diphenylpentan-1-one, is a well-established field, with the aldol (B89426) reaction being a primary tool. numberanalytics.com The relative stereochemistry of the two newly formed stereocenters can be controlled to favor either the syn or anti diastereomer. This control is typically achieved by manipulating the reaction conditions, the nature of the enolate, and the choice of Lewis acid or catalyst.

One common approach involves the use of metal enolates, where the geometry of the enolate (E or Z) can influence the stereochemical outcome via a Zimmerman-Traxler transition state model. wikipedia.org For instance, rhodium-catalyzed hydrogenative aldol reactions have demonstrated high syn-diastereoselectivity in the formation of various β-hydroxy ketones. organic-chemistry.org Similarly, the use of titanium tetrachloride in conjunction with additives like tetra-n-butylammonium iodide can also lead to the preferential formation of syn-aldol products. organic-chemistry.orgresearchgate.net

Another strategy is the reductive aldol reaction, which can provide access to specific diastereomers. For example, an indium tribromide-catalyzed three-component reaction has been shown to produce silyl (B83357) aldolates with good diastereoselectivity. organic-chemistry.org The choice of reducing agent in the reduction of a β-keto group can also be directed by a pre-existing hydroxyl group to achieve high diastereoselectivity for either the syn or anti 1,3-diol. youtube.comacs.org

The following table summarizes various methods for the diastereoselective synthesis of β-hydroxy ketones, highlighting the reagents and the observed selectivity.

Reaction TypeReagents/CatalystPredominant DiastereomerReference
Rhodium-Catalyzed Hydrogenative AldolRh/tri-2-furylphosphinesyn organic-chemistry.org
Titanium-Mediated AldolTiCl₄, n-Bu₄NIsyn organic-chemistry.org
Indium-Catalyzed Reductive AldolInBr₃, Et₃SiHDiastereoselective organic-chemistry.org
Chelation-Controlled ReductionBu₂BOMe, NaBH₄syn-1,3-diol youtube.com
Intramolecular Hydride ReductionMe₄N(OAc)₃BHanti-1,3-diol youtube.com

Enantioselective Methodologies and Chiral Induction

Moving beyond diastereoselectivity, the enantioselective synthesis of this compound aims to produce a single enantiomer. This is crucial in pharmaceutical applications where different enantiomers can have vastly different biological activities. Chiral induction, the transfer of chirality from a chiral source to the product, is the fundamental principle behind these methodologies. rsc.org

A prominent strategy involves the use of chiral auxiliaries, which are chiral molecules temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.comyoutube.com Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of aldol reactions with high predictability. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Alternatively, chiral catalysts can be employed to create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.comnumberanalytics.com This approach is often more atom-economical than using stoichiometric chiral auxiliaries. For instance, proline-catalyzed asymmetric aldol reactions have been shown to be effective for the synthesis of β-hydroxy ketones. nih.govgoogle.com Furthermore, chiral Lewis acids, such as those derived from titanium and BINOL, can catalyze enantioselective Mukaiyama aldol reactions. nih.gov The design of the chiral ligand is critical for achieving high enantioselectivity. numberanalytics.com

The table below illustrates different enantioselective methods and the levels of enantiomeric excess (ee) achieved.

MethodologyChiral SourceEnantiomeric Excess (ee)Reference
Chiral AuxiliaryEvans' OxazolidinonesHigh wikipedia.orgnumberanalytics.com
OrganocatalysisL-ProlineGood to Excellent nih.govgoogle.com
Chiral Lewis Acid CatalysisTi(OiPr)₄/(S)-BINOLExcellent nih.gov
Memory of ChiralityChiral α-amino acid derivatives78–94% rsc.org

Strategies for Controlling Multiple Stereogenic Centers

The synthesis of this compound involves the creation of two contiguous stereogenic centers. Controlling the absolute and relative configuration of both centers simultaneously is a significant synthetic challenge. nih.gov Strategies to address this often involve a sequence of stereoselective reactions or a single, highly controlled transformation.

One approach is to first establish one stereocenter with high enantioselectivity and then use this existing stereocenter to direct the formation of the second one. This is known as substrate-controlled diastereoselection. youtube.com For example, an enantioselective aldol reaction can be used to set the first stereocenter, and a subsequent diastereoselective reduction of the ketone can be controlled by the newly formed hydroxyl group. youtube.com The Narasaka-Prasad reduction, for instance, allows for the syn-selective reduction of β-hydroxy ketones, while the Evans-Saksena reduction provides access to the anti-diols. youtube.com

Alternatively, tandem or cascade reactions can be designed to form multiple stereocenters in a single pot with high stereocontrol. acs.org For example, a double aldol-Tishchenko cascade has been developed for the synthesis of molecules with five contiguous stereogenic centers with excellent diastereoselectivity. acs.org Such strategies are highly efficient as they reduce the number of synthetic steps and purification procedures.

Chiral Catalyst and Substrate Design Principles for Stereocontrol

The rational design of both the chiral catalyst and the substrate is paramount for achieving high levels of stereocontrol. The effectiveness of a chiral catalyst relies on its ability to create a well-defined chiral pocket that discriminates between the two prochiral faces of the substrate. numberanalytics.comnumberanalytics.com

Key principles in chiral catalyst design include:

Ligand Design: The chiral ligand is the primary source of chirality. Its steric and electronic properties are fine-tuned to maximize the energy difference between the diastereomeric transition states leading to the two enantiomers. numberanalytics.com

Metal Center: The choice of the metal in a Lewis acid catalyst influences its Lewis acidity and coordination geometry, which in turn affects the stereochemical outcome. numberanalytics.com

Bifunctional Catalysis: Some catalysts possess both a Lewis acidic site to activate the electrophile and a Lewis basic site to orient the nucleophile, leading to a highly organized transition state. ias.ac.in

Principles of substrate design for stereocontrol often involve:

Chiral Auxiliaries: As mentioned earlier, the temporary incorporation of a chiral auxiliary onto the substrate provides a powerful means of directing the stereochemical outcome. numberanalytics.comyoutube.com The auxiliary is designed to be easily attached and removed.

Directing Groups: The substrate can be modified with a functional group that can coordinate to the catalyst, thereby locking the substrate into a specific conformation and directing the approach of the reagent. youtube.com

Advanced Spectroscopic and Structural Characterization of 3 Hydroxy 1,4 Diphenylpentan 1 One

High-Resolution NMR Spectroscopy for Stereoisomer Differentiation and Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-Hydroxy-1,4-diphenylpentan-1-one, which possesses two stereocenters, NMR is particularly crucial for distinguishing between its syn and anti diastereomers.

The differentiation of these stereoisomers is primarily achieved by analyzing the coupling constants (³J) between the vicinal protons on the C3 and C4 carbons. According to the Karplus equation, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. In the anti isomer, a larger dihedral angle typically results in a larger coupling constant, while the smaller dihedral angle in the syn isomer leads to a smaller coupling constant.

Detailed Research Findings:

The chemical shifts of the protons and carbons also differ between the two isomers due to their different magnetic environments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals. For example, COSY experiments would confirm the coupling between the C3 and C4 protons, while HSQC would correlate each proton to its directly attached carbon atom. HMBC spectra would reveal longer-range correlations, helping to piece together the entire molecular structure.

Hypothetical ¹H and ¹³C NMR Data for Stereoisomer Differentiation:

To illustrate the expected differences, a hypothetical data table is presented below. The exact chemical shifts can be influenced by the solvent and concentration.

Assignment Hypothetical syn-isomer Hypothetical anti-isomer
¹H NMR (ppm)
H-2 (CH₂)~3.1-3.3 (m)~3.2-3.4 (m)
H-3 (CH-OH)~4.8 (dt, J ≈ 3, 7 Hz)~4.6 (dt, J ≈ 9, 5 Hz)
H-4 (CH-Ph)~3.0 (quintet, J ≈ 7 Hz)~3.2 (quintet, J ≈ 7 Hz)
H-5 (CH₃)~1.2 (d, J ≈ 7 Hz)~1.1 (d, J ≈ 7 Hz)
Aromatic-H~7.2-8.0 (m)~7.2-8.0 (m)
OHbroad singletbroad singlet
¹³C NMR (ppm)
C-1 (C=O)~200~201
C-2 (CH₂)~46~47
C-3 (CH-OH)~70~72
C-4 (CH-Ph)~45~46
C-5 (CH₃)~18~17
Aromatic-C~126-138~126-138

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) methods can provide valuable information.

Under EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of β-hydroxy ketones is often characterized by several key pathways:

α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. For this compound, this would lead to the formation of acylium ions.

McLafferty Rearrangement: While less common for this specific structure due to the absence of a γ-hydrogen on a flexible chain, this rearrangement is a characteristic fragmentation for many carbonyl compounds.

Dehydration: The presence of a hydroxyl group often leads to the loss of a water molecule (M-18).

Cleavage of the C3-C4 bond: This would lead to fragments containing the different parts of the molecule.

ESI-MS is a softer ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other ions (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) on these precursor ions can then be used to induce fragmentation and obtain structural information.

Expected Fragmentation Patterns:

While specific mass spectra for this compound were not found in the provided search results, a proposed fragmentation scheme can be constructed based on the known fragmentation of similar compounds.

m/z Proposed Fragment Ion Fragmentation Pathway
254[C₁₇H₁₈O₂]⁺˙Molecular Ion (M⁺˙)
236[C₁₇H₁₆O]⁺˙Loss of H₂O
149[C₁₀H₁₃O]⁺Cleavage of the C2-C3 bond
131[C₉H₇O]⁺Acylium ion from cleavage of the C1-C2 bond
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, single-crystal X-ray diffraction would be the ultimate tool to confirm the relative stereochemistry of the syn and anti isomers and to analyze the intermolecular interactions that govern the crystal packing.

In the solid state, β-hydroxy ketones are known to form various hydrogen-bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can lead to the formation of chains, dimers, or more complex three-dimensional structures. Furthermore, π-π stacking interactions between the phenyl rings can also play a significant role in the crystal packing.

Anticipated Structural Features:

Although a specific crystal structure for this compound was not retrieved, based on studies of similar β-hydroxy ketones, the following features can be anticipated:

Conformation: The conformation of the pentan-1-one backbone would be clearly defined, showing the relative orientations of the phenyl, hydroxyl, and carbonyl groups.

Hydrogen Bonding: The presence of intermolecular O-H···O=C hydrogen bonds is highly likely, which would link the molecules in the crystal lattice.

Stereochemistry: The relative configuration of the two chiral centers (C3 and C4) would be unequivocally determined, confirming whether the crystal is of the syn or anti isomer.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure.

For a chiral molecule like this compound, ECD can be used to assign the absolute configuration (R or S) to its stereocenters. This is typically achieved by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

The chromophores in this compound that give rise to ECD signals are the phenyl groups and the carbonyl group. The n → π* transition of the carbonyl group, in particular, is known to be very sensitive to the stereochemical environment and often gives a distinct Cotton effect in the ECD spectrum.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

For this compound, IR and Raman spectroscopy can be used to identify and characterize its key functional groups:

O-H stretch: The hydroxyl group will exhibit a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding.

C=O stretch: The carbonyl group of the ketone will show a strong, sharp absorption in the IR spectrum, usually around 1680-1720 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C-H stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C stretches: The aromatic rings will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the non-polar parts of the molecule, such as the phenyl rings, often give strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies:

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
O-H stretch (hydrogen-bonded)3200 - 3600IR
Aromatic C-H stretch3000 - 3100IR, Raman
Aliphatic C-H stretch2850 - 3000IR, Raman
C=O stretch1680 - 1720IR, Raman
Aromatic C=C stretch1450 - 1600IR, Raman
C-O stretch1000 - 1250IR

Computational and Theoretical Investigations of 3 Hydroxy 1,4 Diphenylpentan 1 One

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations using DFT would determine the most stable three-dimensional structure of 3-Hydroxy-1,4-diphenylpentan-1-one. This process finds the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if a crystal structure was available.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds. By calculating the relative energies of these conformers, researchers can identify the most stable forms and understand the molecule's flexibility, which is crucial for its chemical behavior and biological activity.

Electronic Structure and Molecular Orbital Analysis (FMO, NBO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. scirp.org It examines charge distribution, hybridization, and the interactions between filled (donor) and empty (acceptor) orbitals. This analysis helps in understanding intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds (ionic vs. covalent).

Transition State Modeling and Reaction Coordinate Analysis

Computational methods can be used to model chemical reactions by identifying the transition state—the highest energy point along the reaction pathway. For the synthesis of this compound, for instance, via an aldol (B89426) condensation, DFT calculations could map out the entire reaction coordinate. This would involve calculating the energy profile as the reactants are converted into products, providing the activation energy barrier. Such studies are invaluable for understanding reaction mechanisms and predicting reaction rates.

Spectroscopic Property Prediction and Validation

DFT calculations are widely used to predict various spectroscopic properties. For example, theoretical vibrational frequencies from a frequency calculation can be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) can predict electronic transitions, which are observed in UV-Visible spectroscopy. bhu.ac.in

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis

While the specific computational data for this compound is not available in the public domain, the theoretical frameworks described provide a clear outline of how such an investigation would be conducted to fully characterize its chemical and physical properties.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and understand non-covalent interactions within and between molecules. This method is based on the electron density and its gradient, providing a graphical representation of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion.

A thorough search of scientific databases and chemical literature yielded no specific studies that have performed RDG analysis on this compound. Consequently, there are no available data tables or detailed research findings to present regarding the non-covalent interaction profile of this molecule. Such an analysis would be valuable in understanding the intramolecular forces that govern its conformation and its potential intermolecular interactions.

Microkinetic and Reaction Network Modeling

There are no published studies that have applied microkinetic or reaction network modeling to the synthesis or reactions of this compound. As a result, no detailed kinetic data or reaction network models for this compound can be presented. Such modeling would be highly beneficial for optimizing its synthesis and understanding its reactivity in various chemical transformations.

Synthetic Utilities and Transformative Applications of 3 Hydroxy 1,4 Diphenylpentan 1 One

Functionality as a Chiral Building Block in Advanced Organic Synthesis

The presence of two stereogenic centers in 3-Hydroxy-1,4-diphenylpentan-1-one makes it a valuable chiral building block in asymmetric synthesis. The controlled synthesis of its stereoisomers provides access to enantiomerically pure compounds that are crucial for the development of pharmaceuticals and other biologically active molecules. The strategic placement of the hydroxyl and carbonyl groups allows for a range of stereoselective transformations, enabling the synthesis of target molecules with high levels of stereocontrol.

Access to Complex Polyketide Architectures and Natural Product Synthesis

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. The repeating 1,3-dioxygenated pattern found in many polyketides can be accessed through synthetic strategies that utilize β-hydroxy ketones like this compound. The iterative use of aldol (B89426) or other carbon-carbon bond-forming reactions, followed by reduction of the ketone, allows for the elongation of the carbon chain and the introduction of multiple stereocenters, mimicking the biosynthetic pathway of polyketides. This approach provides a powerful tool for the total synthesis of complex natural products. For instance, the core structure of certain diarylheptanoids can be conceptually traced back to precursors with similar functionalities. nih.gov

Derivatization to Diverse Organic Scaffolds

The chemical reactivity of the hydroxyl and carbonyl groups in this compound allows for its conversion into a wide array of other functional groups and cyclic structures.

Synthesis of Chiral 1,3-Diols and Polyols

The reduction of the ketone functionality in this compound provides direct access to 1,3-diols. nih.gov The stereochemical outcome of this reduction can often be controlled through the use of chiral reducing agents or catalyst systems, leading to the formation of specific diastereomers of the corresponding 1,4-diphenylpentane-1,3-diol. sctunisie.org Chiral 1,3-diols are highly valuable synthons in organic synthesis, serving as key intermediates in the preparation of numerous natural products and pharmaceuticals. nih.govorganic-chemistry.org The ability to generate these diols with high stereopurity is a significant advantage in multi-step syntheses.

A common method for this transformation is the use of hydride reagents like lithium aluminum hydride. sctunisie.org The stereoselectivity of the reduction can be influenced by the existing stereocenter at the C3 position, a phenomenon known as substrate-controlled diastereoselection.

Preparation of Functionalized Heterocycles (e.g., Quinoline, Pyrrolidine, Pyrazolidine, Spirooxindole Derivatives)

The versatile functionality of this compound allows for its use as a precursor in the synthesis of various heterocyclic systems. While direct examples of its conversion to quinolines, pyrrolidines, pyrazolidines, and spirooxindoles are not extensively documented in readily available literature, the inherent 1,5-dicarbonyl-like relationship (after oxidation of the alcohol) or the amino-alcohol relationship (after reductive amination) provides a conceptual basis for such transformations. For instance, condensation reactions with appropriate dinucleophiles could lead to the formation of six-membered rings, and intramolecular cyclization strategies following functional group manipulations could yield five-membered heterocycles. The development of one-pot multi-step syntheses from similar chiral building blocks highlights the potential for such applications. researchgate.net

Stereoselective Conversion to α,β-Unsaturated Ketones (Enones)

Dehydration of the β-hydroxy ketone moiety in this compound leads to the formation of the corresponding α,β-unsaturated ketone, 1,4-diphenylpent-2-en-1-one. This elimination reaction can be catalyzed by acids or bases and often proceeds with high stereoselectivity, favoring the formation of the thermodynamically more stable E-isomer. α,β-Unsaturated ketones are exceptionally useful Michael acceptors in conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. researchgate.net This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation, further extending the synthetic utility of the parent β-hydroxy ketone. researchgate.net

Development of Novel Reagents and Catalysts

While this compound itself is primarily a synthetic intermediate, its derivatives have the potential to be developed into novel reagents and catalysts. For example, the corresponding 1,3-diol, obtained via reduction, can serve as a chiral ligand for metal-catalyzed asymmetric transformations. The two hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The development of chiral ligands from readily accessible 1,3-diols is a well-established strategy in asymmetric catalysis.

Q & A

Q. What are the most efficient synthetic routes for 3-Hydroxy-1,4-diphenylpentan-1-one, and how can isomer separation be optimized?

The synthesis of this compound derivatives can be optimized using Lewis/Brønsted acid-catalyzed isomerization and selective crystallization. For example, isomerization of cis- to trans-isomers can be achieved using Lewis acids (e.g., AlCl₃) in polar aprotic solvents like dichloromethane, with yields >85% . Key steps include:

  • Avoiding diastereomer separation during intermediate synthesis.
  • Using solvent systems (e.g., ethanol/water mixtures) for selective crystallization of cis/trans isomers.
  • Monitoring reaction progress via TLC or HPLC to ensure geometric purity.

Q. Which spectroscopic techniques are most reliable for structural validation of this compound and its derivatives?

Structural validation requires a combination of:

  • ¹H and ¹³C NMR : For derivatives like N-((3-hydroxy-1,4-dioxonaphthalen-2-yl)(p-tolyl)methyl)acetamide, characteristic peaks include δ 2.0 ppm (CH₃ of acetamide) and δ 6.8–7.4 ppm (aromatic protons) in DMSO-d₆ .
  • X-ray crystallography : Single-crystal analysis (e.g., C17H24N2O3 derivatives) confirms bond angles and spatial arrangements, with R-factors <0.05 for high precision .
  • FTIR : Hydroxyl stretches at 3200–3400 cm⁻¹ and carbonyl peaks at 1650–1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data for this compound analogs?

Contradictions in NMR or FTIR data often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Comparative analysis : Cross-referencing data with high-purity standards synthesized via controlled methods (e.g., Ru(bpy)₃²⁺-mediated photoredox reactions) .
  • Computational validation : Using DFT calculations to predict chemical shifts and compare with experimental results .
  • Method triangulation : Combining NMR, X-ray, and mass spectrometry to confirm structural assignments .

Q. What methodological approaches are recommended for studying the isomerization mechanisms of this compound using Lewis acids?

Mechanistic studies should focus on:

  • Kinetic profiling : Monitoring reaction rates under varying temperatures (25–80°C) and acid concentrations (0.1–1.0 M).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance Lewis acid activity by stabilizing transition states .
  • Isotopic labeling : Using deuterated analogs to track proton transfer during cis-trans isomerization .

Q. How does this compound interact with transition metals, and what analytical methods quantify these interactions?

The compound forms stable chelates with metals like Pd(II) via hydroxyl and carbonyl groups. Key methods include:

  • UV-Vis spectroscopy : Monitoring absorbance shifts (e.g., λmax at 450 nm for Pd complexes) .
  • Titration studies : Determining binding constants (log K ≈ 4.2–5.8) using Job’s method of continuous variation .
  • Magnetic susceptibility measurements : Assessing paramagnetic behavior in Fe(III) complexes .

Q. What strategies enhance the methodological rigor of synthesis studies involving this compound?

Rigor can be improved by:

  • Pilot surveys : Testing synthetic protocols on small scales to refine reaction conditions (e.g., solvent ratios, catalyst loading) .
  • Internal validity checks : Replicating experiments with blinded analysts to reduce bias .
  • Mixed-methods design : Combining quantitative yield data with qualitative observations (e.g., color changes during crystallization) .

Q. How can this compound be incorporated into polymer matrices for biomedical applications?

For iron-chelating polymers (e.g., poly-2-propylamido-6-(3-hydroxy-1,4-dihydro-2-methyl-4-oxopyrid-1-yl)hexanoic acid):

  • Step-growth polymerization : Reacting the compound with acrylate monomers at 60–80°C under nitrogen .
  • Characterization : GPC for molecular weight (Mn ≈ 15–20 kDa) and EDX for elemental analysis of iron-binding capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.